Cas no 2098103-70-7 (2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine)

2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine is a specialized pyrazole derivative featuring a difluoromethyl group and a pyridinyl substituent. This compound exhibits potential as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its unique structural motifs. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the pyridine moiety offers opportunities for further functionalization. The amine group provides a reactive handle for derivatization, enabling the development of targeted bioactive molecules. Its well-defined chemical structure makes it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The compound's balanced lipophilicity and polarity contribute to favorable physicochemical properties for drug discovery applications.
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine structure
2098103-70-7 structure
Product name:2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
CAS No:2098103-70-7
MF:C11H12F2N4
MW:238.236588478088
CID:5726709
PubChem ID:121210940

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
    • F2198-0693
    • 2098103-70-7
    • AKOS026721037
    • 2-[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]ethanamine
    • starbld0012246
    • Inchi: 1S/C11H12F2N4/c12-11(13)17-9(1-4-14)7-10(16-17)8-2-5-15-6-3-8/h2-3,5-7,11H,1,4,14H2
    • InChI Key: ILMKSBCEOXKWMD-UHFFFAOYSA-N
    • SMILES: FC(N1C(=CC(C2C=CN=CC=2)=N1)CCN)F

Computed Properties

  • Exact Mass: 238.10300272g/mol
  • Monoisotopic Mass: 238.10300272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7Ų
  • XLogP3: 1

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 344.8±42.0 °C at 760 mmHg
  • Flash Point: 162.3±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine Security Information

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D163351-100mg
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1h-pyrazol-5-yl)ethan-1-amine
2098103-70-7
100mg
$ 160.00 2022-06-05
Life Chemicals
F2198-0693-1g
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
2098103-70-7 95%+
1g
$663.0 2023-09-06
Life Chemicals
F2198-0693-0.5g
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
2098103-70-7 95%+
0.5g
$629.0 2023-09-06
Life Chemicals
F2198-0693-0.25g
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
2098103-70-7 95%+
0.25g
$597.0 2023-09-06
TRC
D163351-500mg
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1h-pyrazol-5-yl)ethan-1-amine
2098103-70-7
500mg
$ 615.00 2022-06-05
Life Chemicals
F2198-0693-2.5g
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
2098103-70-7 95%+
2.5g
$1326.0 2023-09-06
Life Chemicals
F2198-0693-10g
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
2098103-70-7 95%+
10g
$2785.0 2023-09-06
TRC
D163351-1g
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1h-pyrazol-5-yl)ethan-1-amine
2098103-70-7
1g
$ 955.00 2022-06-05
Life Chemicals
F2198-0693-5g
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
2098103-70-7 95%+
5g
$1989.0 2023-09-06

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine Related Literature

Additional information on 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine

Introduction to 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine (CAS No. 2098103-70-7)

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine, identified by its CAS number 2098103-70-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, combines a pyrazole core with a pyridine substituent, further functionalized by a difluoromethyl group. The presence of these specific structural motifs makes it a promising candidate for further exploration in drug discovery and development.

The compound’s structure is a testament to the growing trend in medicinal chemistry of incorporating multifunctional groups to enhance biological activity. The pyrazole ring is a well-documented scaffold in medicinal chemistry, known for its versatility in binding to biological targets and exhibiting various pharmacological effects. Pyrazole derivatives have been extensively studied for their potential applications in treating inflammatory diseases, infectious diseases, and even certain types of cancer. The addition of a pyridine moiety at the 3-position of the pyrazole ring further expands the compound’s pharmacophoric space, allowing for interactions with additional biological targets.

The difluoromethyl group is another key feature that contributes to the compound’s unique properties. This group has been increasingly utilized in drug design due to its ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles. In particular, the electron-withdrawing nature of the difluoromethyl group can enhance the potency of a drug by increasing its interaction with biological receptors. This makes 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine an intriguing candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like this one with greater accuracy. These tools have been instrumental in identifying potential binding sites and interactions between the compound and biological targets. For instance, studies have suggested that the pyridine ring and the difluoromethyl group may interact with specific amino acid residues in protein targets, leading to modulatory effects on cellular pathways.

The pharmaceutical industry has been particularly interested in compounds that exhibit anti-inflammatory and immunomodulatory properties. The pyrazole scaffold, when combined with other functional groups like pyridine and difluoromethyl, has shown promise in this area. Preclinical studies have demonstrated that certain pyrazole derivatives can inhibit inflammatory cytokines and modulate immune cell responses. Given these findings, 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine could potentially serve as a lead compound for developing novel therapeutics.

In addition to its potential applications in inflammation and immunity, this compound may also have utility in other therapeutic areas. For example, its structural features suggest that it could interact with enzymes involved in metabolic pathways relevant to diabetes and obesity. Furthermore, the presence of both pyrazole and pyridine moieties may make it a versatile scaffold for designing molecules that target multiple disease pathways simultaneously.

The synthesis of 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine presents both challenges and opportunities for synthetic chemists. The integration of multiple functional groups into a single molecular framework requires careful planning to ensure optimal yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one efficiently.

One particularly noteworthy aspect of this compound is its potential as a building block for more complex drug candidates. By modifying specific parts of its structure, researchers can generate libraries of derivatives with tailored biological activities. This approach has been widely adopted in modern drug discovery programs, where high-throughput screening is used to identify compounds with desired properties.

The role of computational tools in designing such molecules cannot be overstated. Software platforms that predict molecular properties, such as solubility, permeability, and toxicity, are essential for guiding synthetic efforts towards promising candidates. These tools help researchers prioritize which compounds are most likely to succeed in preclinical and clinical trials.

As research continues to uncover new biological targets and mechanisms of action, compounds like 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine will remain at the forefront of drug discovery efforts. Their unique structural features offer a rich foundation for developing innovative therapeutics that address unmet medical needs.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司